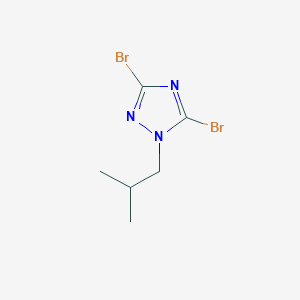

3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole

CAS No.: 799269-66-2

Cat. No.: VC2938115

Molecular Formula: C6H9Br2N3

Molecular Weight: 282.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 799269-66-2 |

|---|---|

| Molecular Formula | C6H9Br2N3 |

| Molecular Weight | 282.96 g/mol |

| IUPAC Name | 3,5-dibromo-1-(2-methylpropyl)-1,2,4-triazole |

| Standard InChI | InChI=1S/C6H9Br2N3/c1-4(2)3-11-6(8)9-5(7)10-11/h4H,3H2,1-2H3 |

| Standard InChI Key | OLZSOXYOAUGTLN-UHFFFAOYSA-N |

| SMILES | CC(C)CN1C(=NC(=N1)Br)Br |

| Canonical SMILES | CC(C)CN1C(=NC(=N1)Br)Br |

Introduction

Chemical Identity and Structural Characteristics

3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole is characterized by its unique molecular architecture that combines the nitrogen-rich triazole heterocycle with strategically positioned bromine atoms and an aliphatic substituent. The compound is identified by the CAS registry number 799269-66-2 and possesses distinctive structural features that contribute to its chemical behavior and biological potential .

Basic Chemical Properties

The compound exhibits specific chemical and physical properties that define its behavior in various environments and reactions. These properties are crucial for understanding its potential applications and reactivity patterns.

| Property | Value | Source |

|---|---|---|

| CAS Number | 799269-66-2 | |

| Molecular Formula | C6H9Br2N3 | |

| Molecular Weight | 282.96 g/mol | |

| IUPAC Name | 3,5-dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole |

Structural Features

The molecular structure of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole contains several key elements that define its chemical character and reactivity. The compound consists of a 1,2,4-triazole ring system, which is a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4 . This nitrogen-rich structure contributes significantly to the compound's biological activity and chemical behavior.

The presence of bromine atoms at positions 3 and 5 of the triazole ring imparts specific reactivity patterns that distinguish this compound from other triazole derivatives. These bromine substituents enhance the compound's potential for participating in coupling reactions, nucleophilic substitutions, and other transformations that can lead to more complex molecular architectures .

The 2-methylpropyl (isobutyl) group attached at the N1 position adds lipophilicity to the molecule, potentially enhancing its membrane permeability in biological systems. This structural feature may contribute to the compound's pharmacokinetic properties and influence its interaction with biological targets.

Synthesis Methodologies

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Bromination Temperature | 0-25°C | Lower temperatures may be used initially to control exothermic reaction |

| Alkylation Temperature | 60-80°C | Higher temperatures facilitate nucleophilic substitution |

| Solvent for Bromination | Acetic acid, Chloroform | Polar solvents enhance reactivity of brominating agents |

| Solvent for Alkylation | DMF, Acetone | Polar aprotic solvents facilitate SN2 reactions |

| Catalyst/Base | K2CO3, NaH | Bases deprotonate triazole to enhance nucleophilicity |

| Reaction Time | 4-24 hours | Depends on specific step and conditions |

Comparative Analysis with Related Compounds

To better understand the unique properties and potential applications of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole, it is valuable to compare it with structurally related compounds, particularly other brominated triazoles.

Structural Comparison with Similar Triazole Derivatives

Structure-Activity Relationships

The comparison of these structurally related compounds provides insights into structure-activity relationships that may guide the development of derivatives with enhanced properties for specific applications. Key structural elements that influence activity include:

-

The position and number of bromine atoms on the triazole ring

-

The nature of the substituent at the N1 position (aliphatic vs. aromatic, size, and lipophilicity)

-

The isomeric form of the triazole (1,2,4-triazole vs. 1,2,3-triazole)

These structure-activity relationships are valuable for rational design of new compounds with optimized properties for specific applications.

Future Research Directions and Prospects

The unique structural features and potential biological activities of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole suggest several promising avenues for future research and development.

Synthetic Diversification

Future research could explore more efficient synthetic methodologies for 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole and its derivatives. Potential approaches include:

-

Development of more selective bromination methods

-

Exploration of green chemistry approaches with reduced environmental impact

-

One-pot sequential functionalization strategies

-

Application of flow chemistry for continuous production

Medicinal Chemistry Investigations

Given the potential biological activities of triazole compounds, future research could focus on:

-

Systematic evaluation of antimicrobial, antifungal, and antiviral activities

-

Structure-activity relationship studies to optimize potency and selectivity

-

Investigation of specific molecular targets and mechanisms of action

-

Development of novel therapeutic agents based on the 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole scaffold

Materials Science Applications

The unique structural features of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole suggest potential applications in materials science, including:

-

Development of coordination complexes with unique electronic or optical properties

-

Exploration of self-assembly behavior for advanced materials

-

Investigation of potential applications in catalysis

-

Incorporation into functional materials with specialized properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume